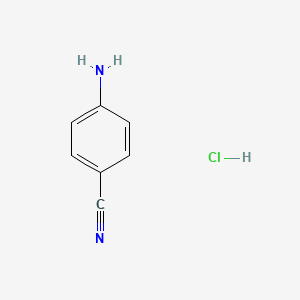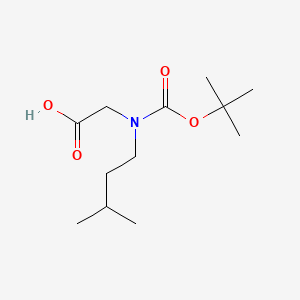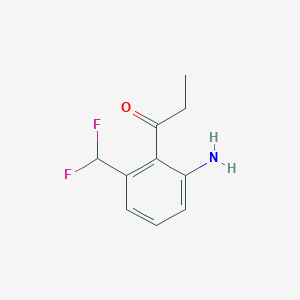
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid is an organoboron compound that features a pyridine ring substituted with an isobutyl group, a trifluoromethyl group, and a boronic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing reagent such as trimethyl borate .
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for scale, yield, and cost-effectiveness. The Suzuki-Miyaura coupling reaction is a widely used industrial method for producing various boronic acids, including this compound .
化学反应分析
Types of Reactions
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce alcohols .
科学研究应用
(6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid has several scientific research applications:
作用机制
The mechanism of action of (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid in chemical reactions typically involves the formation of a boronate complex. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an organic halide to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
3-Pyridinylboronic acid: Similar in structure but lacks the isobutyl and trifluoromethyl groups.
Pinacol boronic esters: These compounds are more stable and easier to handle but may not have the same reactivity as (6-Isobutyl-5-(trifluoromethyl)pyridin-3-yl)boronic acid.
Uniqueness
The presence of the isobutyl and trifluoromethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and electronic effects, which can influence its reactivity and interactions in various applications .
属性
分子式 |
C10H13BF3NO2 |
|---|---|
分子量 |
247.02 g/mol |
IUPAC 名称 |
[6-(2-methylpropyl)-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-6(2)3-9-8(10(12,13)14)4-7(5-15-9)11(16)17/h4-6,16-17H,3H2,1-2H3 |
InChI 键 |
WJQZGWMYPOTAPU-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(N=C1)CC(C)C)C(F)(F)F)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)




![2-[2-(2-Carboxycyclohexanecarbonyl)oxyethoxycarbonyl]cyclohexane-1-carboxylic acid](/img/structure/B14077783.png)



